N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}benzamide
- N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine
Uniqueness
N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19F3N6 |
---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)15-21-6-4-13(22-15)24-7-9-25(10-8-24)14-11-12(3-5-20-14)16(17,18)19/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
JEOILAIHGFXBRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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